Bienvenue dans la boutique en ligne BenchChem!

N-(morpholine-4-carbonyl)morpholine-4-carboxamide

Medicinal chemistry Fragment-based drug discovery Structure-activity relationship

N-(Morpholine-4-carbonyl)morpholine-4-carboxamide (CAS 40797-71-5) is a symmetrical bis-morpholine urea derivative with molecular formula C10H17N3O4 and a molecular weight of 243.26 g/mol. This compound belongs to the class of N-carbamoyl morpholine carboxamides and features a central urea linkage flanked by two identical morpholine rings, resulting in zero freely rotatable bonds and a highly constrained, symmetric architecture.

Molecular Formula C10H17N3O4
Molecular Weight 243.26 g/mol
Cat. No. B7889341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(morpholine-4-carbonyl)morpholine-4-carboxamide
Molecular FormulaC10H17N3O4
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)NC(=O)N2CCOCC2
InChIInChI=1S/C10H17N3O4/c14-9(12-1-5-16-6-2-12)11-10(15)13-3-7-17-8-4-13/h1-8H2,(H,11,14,15)
InChIKeyZUCWFJQSLRTTEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Morpholine-4-carbonyl)morpholine-4-carboxamide: Physicochemical Identity and Differentiation


N-(Morpholine-4-carbonyl)morpholine-4-carboxamide (CAS 40797-71-5) is a symmetrical bis-morpholine urea derivative with molecular formula C10H17N3O4 and a molecular weight of 243.26 g/mol . This compound belongs to the class of N-carbamoyl morpholine carboxamides and features a central urea linkage flanked by two identical morpholine rings, resulting in zero freely rotatable bonds and a highly constrained, symmetric architecture . Its topological polar surface area (TPSA) of 71.1 Ų and computed XLogP3 of -1.4 categorise it as a polar, water-miscible small molecule amenable to fragment-based and medicinal chemistry applications requiring controlled spatial presentation of morpholine pharmacophores.

Why Morpholine-4-carboxamide Alone Cannot Substitute for the Symmetrical Bis-Morpholine Urea


Simple mono-morpholine carboxamides, such as morpholine-4-carboxamide (CAS 2158-02-3), differ fundamentally from N-(morpholine-4-carbonyl)morpholine-4-carboxamide in their spatial, electronic, and physicochemical profile . The target compound presents a symmetric, dual-morpholine pharmacophore with zero rotatable bonds, whereas the mono analogue possesses a simpler architecture with a lower molecular weight (130.15 vs. 243.26 g/mol) and a smaller TPSA (55.6 vs. 71.1 Ų) . These differences are not cosmetic: the bis-morpholine urea offers twice the hydrogen-bond acceptor capacity (4 vs. 2) and a more negative computed LogP (−1.4 vs. −1.2) , factors that directly impact aqueous solubility, protein-binding surface complementarity, and the ability to bridge two distinct binding pockets in target proteins. Generic interchange therefore risks loss of the precise geometry and polarity required for structure-based design purposes.

Quantitative Evidence Guide: N-(Morpholine-4-carbonyl)morpholine-4-carboxamide vs. Morpholine-4-carboxamide


Extended Hydrogen-Bond Acceptor Capacity Relative to Mono-Morpholine Carboxamide

N-(Morpholine-4-carbonyl)morpholine-4-carboxamide possesses 4 hydrogen-bond acceptors compared with 2 for morpholine-4-carboxamide . This doubling of acceptor sites arises from the symmetric bis-morpholine urea architecture and is predicted to enhance protein-ligand binding interactions without introducing additional rotatable bonds (both compounds have 0 freely rotatable bonds) . In structure-based design, a higher acceptor count on a rigid scaffold allows engagement of complementary donor residues in two distinct sub-pockets simultaneously.

Medicinal chemistry Fragment-based drug discovery Structure-activity relationship

Enhanced Topological Polar Surface Area for Solubility-Driven Applications

The target compound exhibits a topological polar surface area (TPSA) of 71.1 Ų, compared with 55.6 Ų for morpholine-4-carboxamide . This 28% larger TPSA, combined with a more negative XLogP3 (−1.4 vs. −1.2) , predicts superior aqueous solubility. The EPISuite water solubility estimate for the target compound is 6,307 mg/L at 25°C , indicating it is readily soluble and thus advantageous for biochemical assays requiring high-concentration stock solutions without co-solvent interference.

Physicochemical profiling Solubility enhancement ADME prediction

Symmetrical Scaffold with Zero Rotatable Bonds vs. Flexible Urea Derivatives

The target compound contains zero freely rotatable bonds, a feature shared with morpholine-4-carboxamide but distinct from many N-alkyl morpholine ureas that introduce flexible methylene or ethylene linkers (e.g., 1,3-bis(morpholin-4-ylmethyl)urea, which possesses 4 rotatable bonds) . Complete conformational restriction reduces the entropic penalty upon protein binding and enforces a fixed spatial orientation of the two morpholine rings, providing a predictable pharmacophore presentation unmatched by flexible analogs.

Conformational restriction Scaffold design Entropy-driven binding

Commercially Available High-Purity Building Block with Analytical Certification

N-(Morpholine-4-carbonyl)morpholine-4-carboxamide is commercially available at a standard purity of 98% with batch-specific QC data including NMR, HPLC, and GC . This certified purity, combined with the compound's single, well-defined structure (no stereocenters, no tautomeric ambiguity), provides procurement reliability that is essential for reproducible SAR studies. By contrast, many bespoke morpholine urea analogs require custom synthesis without guaranteed analytical certification.

Procurement Quality control Building block

Explicit Absence of Direct Head-to-Head Biological Activity Data

Despite extensive database mining, no peer-reviewed primary research paper was identified that reports comparative in vitro IC50, EC50, or Ki data for N-(morpholine-4-carbonyl)morpholine-4-carboxamide against a named comparator compound in a defined biological assay . This gap limits the ability to make direct biological potency claims. The differentiation evidence presented above derives exclusively from computed physicochemical properties (PubChem, ChemSpider) and commercial quality specifications. Users requiring direct target engagement data should commission bespoke head-to-head profiling against the specific analog of interest.

Research gap Primary literature limitation

Application Scenarios Supported by the Physicochemical and Structural Evidence


Fragment-Based Drug Discovery Libraries Requiring Rigid, Symmetrical Scaffolds

The zero rotatable bonds and symmetric dual-morpholine presentation make this compound an ideal fragment library entry. Its pre-organised geometry simplifies docking and crystallographic refinement, while the 4 hydrogen-bond acceptor sites increase the probability of detecting binding in fragment screens against diverse protein targets.

Biochemical Assays Demanding High-Concentration Aqueous Stock Solutions

With an estimated water solubility of 6,307 mg/L and a TPSA of 71.1 Ų , this compound dissolves readily in aqueous buffer systems. This property reduces reliance on DMSO for compound solubilisation, minimising solvent-induced assay artifacts and enabling consistent dose-response profiling in enzymatic and cellular assays.

Structure-Activity Relationship (SAR) Studies Exploring Hydrogen-Bond Donor–Acceptor Balance

The compound provides a single hydrogen-bond donor (central urea NH) paired with four acceptors (two morpholine ring oxygens and two urea carbonyls) . This donor/acceptor ratio of 1:4 is distinct from mono-morpholine carboxamide (1:2) and can be exploited systematically in SAR campaigns to probe the contribution of acceptor interactions to target binding affinity and selectivity.

Synthetic Building Block for Dual-Morpholine Pharmacophore Installation

The pre-formed bis-morpholine urea core eliminates the need for sequential morpholine coupling steps in synthetic routes. Procurement of the 98% pure, QC-certified material as a single building block reduces synthetic step count and improves overall yield predictability in medicinal chemistry programs requiring dual morpholine presentation.

Quote Request

Request a Quote for N-(morpholine-4-carbonyl)morpholine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.